molecular formula C17H16FN5OS B2489757 6-[4-(5-Fluoro-6-methylpyrimidin-4-yl)piperazine-1-carbonyl]-1,3-benzothiazole CAS No. 2380168-30-7

6-[4-(5-Fluoro-6-methylpyrimidin-4-yl)piperazine-1-carbonyl]-1,3-benzothiazole

Cat. No.: B2489757
CAS No.: 2380168-30-7
M. Wt: 357.41
InChI Key: MYJMZMYPRFPYAP-UHFFFAOYSA-N
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Description

6-[4-(5-Fluoro-6-methylpyrimidin-4-yl)piperazine-1-carbonyl]-1,3-benzothiazole is a complex organic compound that features a benzothiazole core linked to a piperazine ring, which is further substituted with a fluorinated pyrimidine moiety. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[4-(5-Fluoro-6-methylpyrimidin-4-yl)piperazine-1-carbonyl]-1,3-benzothiazole typically involves multi-step organic reactions. One common approach is to start with the benzothiazole core, which is then functionalized to introduce the piperazine ring. The fluorinated pyrimidine moiety is subsequently attached through a series of coupling reactions. Key reagents often include bis(pinacolato)diboron, palladium catalysts, and various amines .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

6-[4-(5-Fluoro-6-methylpyrimidin-4-yl)piperazine-1-carbonyl]-1,3-benzothiazole can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce different functional groups into the molecule .

Scientific Research Applications

6-[4-(5-Fluoro-6-methylpyrimidin-4-yl)piperazine-1-carbonyl]-1,3-benzothiazole has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 6-[4-(5-Fluoro-6-methylpyrimidin-4-yl)piperazine-1-carbonyl]-1,3-benzothiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorinated pyrimidine moiety can enhance binding affinity and specificity, while the piperazine ring may facilitate interactions with hydrophilic regions of the target .

Properties

IUPAC Name

1,3-benzothiazol-6-yl-[4-(5-fluoro-6-methylpyrimidin-4-yl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16FN5OS/c1-11-15(18)16(20-9-19-11)22-4-6-23(7-5-22)17(24)12-2-3-13-14(8-12)25-10-21-13/h2-3,8-10H,4-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYJMZMYPRFPYAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC=N1)N2CCN(CC2)C(=O)C3=CC4=C(C=C3)N=CS4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16FN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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